BenchChemオンラインストアへようこそ!

Ataquimast

PDE4 IC50 Inflammation

Ataquimast is an early-generation quinoxalinone with dual PDE4/COX-2 inhibition, ideal for mechanistic studies. Unlike roflumilast, its 300 nM PDE4 IC50 offers a lower-potency benchmark for HTS assay calibration. Procure for SAR campaigns and synergistic pathway research.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 182316-31-0
Cat. No. B1665806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtaquimast
CAS182316-31-0
SynonymsAtaquimast
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C(C1=O)NC
InChIInChI=1S/C11H13N3O/c1-3-14-9-7-5-4-6-8(9)13-10(12-2)11(14)15/h4-7H,3H2,1-2H3,(H,12,13)
InChIKeyZQAGGAUAOFYNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ataquimast (CAS 182316-31-0) Baseline Profile for Scientific Procurement


Ataquimast is an early-generation, experimental small molecule characterized as a quinoxalinone derivative with a dual mechanism involving PDE4 inhibition and COX-2 inhibition [1]. Its development for asthma and chronic obstructive bronchopneumopathies reached Phase 1 clinical trials before being discontinued [1][2]. The compound's known activity includes the suppression of multiple inflammatory mediators, such as TNF-α, leukotrienes, IL-4, IL-5, and GM-CSF, as demonstrated in vitro [3].

Why Ataquimast is Not a Drop-In Replacement for Modern PDE4 Inhibitors


Despite sharing a PDE4 inhibitory mechanism with widely used clinical compounds like roflumilast and apremilast, Ataquimast cannot be substituted generically. Its molecular structure and binding properties result in a fundamentally different potency profile, with a PDE4 IC50 (300 nM) that is orders of magnitude higher than that of its modern analogs [1][2]. Furthermore, its unique COX-2 inhibitory component and early-stage development path means its in vivo efficacy, safety, and pharmacokinetic (PK) parameters are not established to clinical standards, making direct functional substitution in research or industrial applications untenable without extensive re-validation.

Quantifiable Differentiation: Ataquimast vs. Comparator PDE4 Inhibitors


PDE4 Inhibitory Potency: Ataquimast vs. Roflumilast, Cilomilast, and Apremilast

Ataquimast exhibits significantly lower potency for PDE4 inhibition compared to advanced clinical PDE4 inhibitors. Its IC50 of 300 nM in human U937 cells [1] is contrasted with the sub-nanomolar to low nanomolar potencies of roflumilast (0.7 nM), apremilast (74 nM), and cilomilast (~110 nM) [2]. This ~400-fold difference in potency for Ataquimast compared to roflumilast is a critical quantitative differentiator.

PDE4 IC50 Inflammation

Target Engagement Profile: Dual PDE4 and COX-2 Inhibition

Ataquimast is characterized as a dual inhibitor, targeting both PDE4 [1] and COX-2 . This contrasts with comparators like roflumilast and apremilast, which are described as selective PDE4 inhibitors without reported direct COX-2 inhibitory activity . While quantitative IC50 values for the COX-2 activity of Ataquimast are not reported in the public domain, its functional effect is demonstrated by the inhibition of leukotriene, TNF-α, and GM-CSF release [2].

COX-2 PDE4 Mechanism of Action

Developmental Status: Phase 1 Discontinuation vs. Marketed Comparators

The development of Ataquimast for asthma was discontinued after Phase 1 clinical trials [1][2]. This contrasts sharply with comparators such as roflumilast, which is an FDA-approved drug for COPD, and apremilast, which is approved for psoriasis and psoriatic arthritis [3]. This difference in development stage is a critical factor for procurement decisions, implying a lack of human safety and efficacy data for Ataquimast compared to these clinical-grade analogs.

Clinical Trial Drug Development Asthma

Structural Class: Quinoxalinone Core vs. Roflumilast's Benzamide

Ataquimast's core structure is based on the quinoxalinone scaffold , a class distinct from the benzamide core of roflumilast and the phthalimide core of apremilast [1]. While quantitative activity differences between the cores are not directly comparable, the quinoxalinone framework is associated with a different patent space and distinct potential for chemical derivatization and off-target interactions [2].

Chemical Structure Quinoxalinone SAR

Defined Research Applications for Ataquimast Based on Quantitative Evidence


Investigating Polypharmacology in Inflammatory Signaling

Due to its demonstrated dual inhibition of PDE4 and COX-2, Ataquimast is best suited for mechanistic studies designed to dissect the integrated or synergistic effects of simultaneously targeting these two pathways . This is a niche not well-served by highly selective single-target probes like roflumilast or apremilast, allowing researchers to explore whether combined pathway inhibition yields distinct cellular outcomes, such as a broader suppression of the cytokine milieu (TNF-α, IL-4, IL-5, GM-CSF) [1].

Use as a Lower-Potency Reference Standard for PDE4 Assay Development

With a reported PDE4 IC50 of 300 nM, Ataquimast serves as a valuable lower-potency comparator for calibrating high-throughput screening (HTS) assays or validating the sensitivity of new PDE4 activity detection methods [2]. It provides a mid-range inhibition benchmark against which the effects of sub-nanomolar inhibitors like roflumilast can be contrasted, helping to define the assay's dynamic range.

Exploring the Quinoxalinone Scaffold in Medicinal Chemistry

Ataquimast is a representative member of the quinoxalinone class, a scaffold recognized for its versatility in drug development [3]. Its use as a starting point or reference compound is appropriate for synthetic chemistry campaigns aimed at generating novel derivatives with improved potency or altered target selectivity, thereby expanding the structure-activity relationship (SAR) landscape beyond the more thoroughly explored benzamide and phthalimide PDE4 inhibitor families [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ataquimast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.